2-(Aminooxy)propanoic acid hydrochloride
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Overview
Description
It is typically found as a white crystalline powder and is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Aminooxypropanoic acid hydrochloride is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids.
Mode of Action
2-Aminooxypropanoic acid hydrochloride inhibits the activity of aminobutyrate aminotransferase in vivo . This inhibition results in an increase in the level of gamma-aminobutyric acid in tissues .
Biochemical Pathways
It is known that the compound impacts the metabolism of amino acids, specifically through its interaction with aminobutyrate aminotransferase .
Result of Action
The primary result of the action of 2-Aminooxypropanoic acid hydrochloride is an increase in the level of gamma-aminobutyric acid in tissues . This could potentially impact neurological function, as gamma-aminobutyric acid is a major inhibitory neurotransmitter in the mammalian central nervous system.
Biochemical Analysis
Biochemical Properties
2-Aminooxypropanoic acid;hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of pyridoxal phosphate-dependent enzymes. These enzymes are involved in amino acid metabolism, and the compound’s interaction with them can significantly affect their activity. The compound forms a Schiff base with the pyridoxal phosphate cofactor, leading to enzyme inhibition. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
2-Aminooxypropanoic acid;hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit pyridoxal phosphate-dependent enzymes affects amino acid metabolism, leading to changes in cellular function. For example, it can alter the levels of neurotransmitters by inhibiting enzymes involved in their synthesis. This can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Aminooxypropanoic acid;hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The compound forms a Schiff base with the pyridoxal phosphate cofactor, leading to enzyme inhibition. This interaction prevents the enzyme from catalyzing its reaction, thereby affecting the metabolic pathway it is involved in. The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminooxypropanoic acid;hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of pyridoxal phosphate-dependent enzymes, affecting cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Aminooxypropanoic acid;hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit pyridoxal phosphate-dependent enzymes without causing significant toxicity. At high doses, the compound can lead to adverse effects, including toxicity and disruption of normal cellular function. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced .
Metabolic Pathways
2-Aminooxypropanoic acid;hydrochloride is involved in metabolic pathways related to amino acid metabolism. The compound’s inhibition of pyridoxal phosphate-dependent enzymes affects the metabolic flux of amino acids, leading to changes in metabolite levels. This can impact various metabolic pathways, including those involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of 2-Aminooxypropanoic acid;hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by binding proteins. These interactions can influence the compound’s localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of 2-Aminooxypropanoic acid;hydrochloride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function. The localization of the compound can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)propanoic acid hydrochloride involves the reaction of propanoic acid derivatives with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the aminooxy group . The product is then purified through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aminooxypropanoic acid derivatives.
Scientific Research Applications
2-(Aminooxy)propanoic acid hydrochloride is widely used in scientific research due to its ability to inhibit aminotransferase enzymes. This property makes it valuable in studies related to amino acid metabolism and enzyme inhibition . It is also used in the synthesis of various organic compounds and as a reagent in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure but with a different functional group.
2-Aminopropanoic acid: Lacks the aminooxy group, leading to different chemical properties.
Uniqueness
2-(Aminooxy)propanoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity and inhibitory properties. This makes it particularly useful in enzyme inhibition studies and as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-aminooxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWBCLCRPGTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-02-0 |
Source
|
Record name | NSC48220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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